molecular formula C9H7ClN2O3S B14351627 2-Chloro-N-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)acetamide CAS No. 93908-23-7

2-Chloro-N-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)acetamide

Cat. No.: B14351627
CAS No.: 93908-23-7
M. Wt: 258.68 g/mol
InChI Key: CKZFNTXCGBVDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)acetamide is a chemical compound with a molecular formula of C8H7ClN2O3S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of a benzothiazole ring, which is a common scaffold in medicinal chemistry due to its biological activity.

Preparation Methods

The synthesis of 2-Chloro-N-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-N-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)acetamide involves its interaction with specific molecular targets in cells. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-N-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)acetamide can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Benzothiazole-2-thiol: Known for its antimicrobial properties.

    6-Chloro-2-benzothiazolamine: Studied for its potential anticancer activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and development.

Properties

CAS No.

93908-23-7

Molecular Formula

C9H7ClN2O3S

Molecular Weight

258.68 g/mol

IUPAC Name

2-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C9H7ClN2O3S/c10-5-8(13)11-9-6-3-1-2-4-7(6)16(14,15)12-9/h1-4H,5H2,(H,11,12,13)

InChI Key

CKZFNTXCGBVDSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.